1-Bromo-3-fluorobutane
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Overview
Description
1-Bromo-3-fluorobutane is an organohalogen compound with the molecular formula C4H8BrF. It is a colorless liquid that is used in various chemical syntheses. The compound consists of a butane backbone with a bromine atom attached to the first carbon and a fluorine atom attached to the third carbon. This specific arrangement of halogens makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluorobutane can be synthesized through several methods. One common method involves the halogen exchange reaction, where 1-bromo-3-chlorobutane is reacted with potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by a fluorine atom.
Industrial Production Methods: In an industrial setting, this compound can be produced by the free-radical addition of hydrogen bromide to 3-fluorobutene. This method involves the use of radical initiators and controlled reaction conditions to ensure the selective addition of hydrogen bromide to the double bond, resulting in the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluorobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted butanes.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can result in the formation of 3-fluorobutene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used. The reactions are often conducted at elevated temperatures to facilitate the elimination process.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, products can include 3-fluorobutanol, 3-fluorobutyronitrile, and 3-fluorobutylamines.
Elimination Reactions: The major product is 3-fluorobutene.
Scientific Research Applications
1-Bromo-3-fluorobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs. This compound can be used in the synthesis of such fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluorobutane in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the molecule, affecting its reactivity and stability.
Molecular Targets and Pathways: In biological systems, fluorinated compounds can interact with various molecular targets, including enzymes and receptors
Comparison with Similar Compounds
1-Bromo-3-fluorobutane can be compared with other similar compounds such as:
1-Bromo-2-fluorobutane: This compound has the fluorine atom on the second carbon instead of the third. The different positioning of the fluorine atom can lead to variations in reactivity and physical properties.
1-Bromo-4-fluorobutane: In this compound, the fluorine atom is on the fourth carbon. This positional isomer can have different chemical behavior compared to this compound.
1-Chloro-3-fluorobutane: This compound has a chlorine atom instead of a bromine atom. The presence of chlorine can affect the compound’s reactivity and the types of reactions it undergoes.
Uniqueness: this compound is unique due to its specific halogenation pattern, which provides a balance between reactivity and stability. The presence of both bromine and fluorine atoms allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-fluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrF/c1-4(6)2-3-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOSIIBKPOCTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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